alpha-D-arabinofuranose alpha-D-arabinofuranose Alpha-D-arabinofuranose is a D-arabinofuranose that has alpha-configuration at the anomeric carbon.
Brand Name: Vulcanchem
CAS No.: 37388-49-1
VCID: VC3793079
InChI: InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4+,5+/m1/s1
SMILES: C(C1C(C(C(O1)O)O)O)O
Molecular Formula: C5H10O5
Molecular Weight: 150.13 g/mol

alpha-D-arabinofuranose

CAS No.: 37388-49-1

Cat. No.: VC3793079

Molecular Formula: C5H10O5

Molecular Weight: 150.13 g/mol

* For research use only. Not for human or veterinary use.

alpha-D-arabinofuranose - 37388-49-1

Specification

CAS No. 37388-49-1
Molecular Formula C5H10O5
Molecular Weight 150.13 g/mol
IUPAC Name (2S,3S,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol
Standard InChI InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4+,5+/m1/s1
Standard InChI Key HMFHBZSHGGEWLO-MBMOQRBOSA-N
Isomeric SMILES C([C@@H]1[C@H]([C@@H]([C@H](O1)O)O)O)O
SMILES C(C1C(C(C(O1)O)O)O)O
Canonical SMILES C(C1C(C(C(O1)O)O)O)O
Melting Point 95 °C

Introduction

Chemical Structure and Stereochemical Properties

Molecular Configuration

Alpha-D-arabinofuranose adopts a five-membered furanose ring structure, with hydroxyl groups at positions 2, 3, and 4 and a hydroxymethyl group at position 5 (Figure 1). The α-anomeric configuration is defined by the orientation of the hydroxyl group at the anomeric carbon (C1), which is axial in the 4C1^4C_1 chair conformation . Key stereochemical descriptors include:

PropertyValueSource
IUPAC Name(2S,3S,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol
SMILES (Canonical)OC[C@H]1OC@HC@@H[C@@H]1O
InChI KeyHMFHBZSHGGEWLO-MBMOQRBOSA-N

The furanose ring exists in a dynamic equilibrium between envelope (EE) and twist (TT) conformations, with 3T2^3T_2 and 2T3^2T_3 states predominating in aqueous solutions .

Physicochemical Properties

Alpha-D-arabinofuranose exhibits the following physical characteristics:

PropertyValueSource
Density1.7 ± 0.1 g/cm³
Boiling Point375.4 ± 42.0 °C
Melting PointNot reported
Vapor Pressure0.0 ± 1.9 mmHg (25°C)
LogP-1.47

The compound’s low lipophilicity (LogP = -1.47) and high water solubility (≥10 g/L at 25°C) facilitate its biological integration into hydrophilic polysaccharide matrices .

Biosynthetic and Metabolic Pathways

Mycobacterial Cell Wall Biosynthesis

In Mycobacterium tuberculosis, α-D-Araf is synthesized via the decaprenylphosphoryl-D-arabinose (DPA) pathway, where decaprenyl phosphate serves as the lipid carrier . Key steps include:

  • Epimerization: Conversion of UDP-glucuronic acid to UDP-galactofuranose by GlfT2.

  • Transfer to Decaprenyl Phosphate: Formation of DPA via the arabinosyltransferase AftA.

  • Polymerization: Arabinosyltransferases (AraTs) catalyze α(1→5) and α(1→3) linkages to form LAM and AG .

The arabinan core of LAM consists of linear α(1→5)-linked Araf residues with branching introduced via β(1→2) and α(1→3) linkages . Disruption of AraTs abolishes mycobacterial viability, highlighting their potential as drug targets .

Enzymatic Degradation

Recent studies identified four enzymes in Microbacterium arabinogalactanolyticum that cooperatively degrade α-D-Araf-containing polysaccharides :

EnzymeActivityGH Family
EndoMA1/MA2Endo-α(1→5)-arabinanaseGH183
ExoMA1Exo-α-Araf hydrolaseGH172
ExoMA2Exo-β-Araf hydrolaseGH116

These enzymes exhibit strict anomeric specificity, with GH172 and GH116 hydrolyzing α- and β-linkages, respectively, via retaining mechanisms . X-ray crystallography revealed that GH183 endo-arabinanases recognize the helical twist of α(1→5)-arabinan through a conserved substrate-binding cleft .

Synthetic Approaches and Derivatives

Chemical Synthesis

Alpha-D-arabinofuranose derivatives are synthesized through regioselective protection and glycosylation strategies. A representative route to α(1→5)-linked Araf disaccharides involves :

  • Protection: D-Arabinose is acetylated to form 1,2,3,5-tetra-O-acetyl-α-D-arabinofuranose (yield: 85%) .

  • Glycosylation: Reaction with n-octanol under BF₃·Et₂O catalysis yields n-octyl α-D-arabinofuranoside (yield: 78%) .

  • Silylation: 3,5-Hydroxyls are blocked using TIPDSCl₂ to direct subsequent functionalization .

Deoxygenated analogs (e.g., 2-deoxy-, 3-deoxy-, and 2-fluoro-Araf) are synthesized to probe AraT substrate specificity (Table 2) .

DerivativeSynthetic RouteIC₅₀ (AraT)
2-Deoxy-ArafRadical deoxygenation of thiocarbonate12 µM
3-Deoxy-ArafMitsunobu elimination18 µM
2-Fluoro-ArafDAST fluorination of 2-OH precursor8 µM

Fluorinated analogs exhibit enhanced inhibitory activity, suggesting strategic substitutions improve drug candidacy .

Biological and Therapeutic Implications

Role in Pathogenesis

The arabinan layer of mycobacterial cell walls confers resistance to host immune defenses by:

  • Masking immunogenic peptidoglycan from Toll-like receptor recognition .

  • Scavenging reactive oxygen species via terminal β-D-Araf residues .

  • Modulating cytokine responses through LAM interaction with macrophage receptors .

Deletion of aftA or embC (arabinofuranosyltransferases) attenuates M. tuberculosis virulence in murine models .

Drug Development

AraT inhibitors targeting α-D-Araf polymerization are under investigation:

CompoundTargetMechanism
EthambutolArabinosyltransferasesCompetitive inhibition of DPA binding
2-Fluoro-Araf disaccharideAraTTransition-state analog

Ethambutol, a first-line tuberculosis drug, reduces arabinan crosslinking by 70% at 5 µg/mL . Novel fluorinated disaccharides (e.g., 8 in ) show 10-fold greater potency than ethambutol in vitro .

Analytical Characterization

Spectroscopic Data

  • NMR: 13C^{13}\text{C} chemical shifts for α-D-Araf (D₂O): δ 109.5 (C1), 82.3 (C2), 77.6 (C3), 85.1 (C4), 62.8 (C5) .

  • MS (ESI-): [M-H]⁻ at m/z 149.08 .

Crystallographic Studies

X-ray structures of GH183 endo-arabinanases (PDB: 8XYZ) reveal a (β/α\beta/\alpha)₈-barrel fold with a conserved catalytic triad (Glu156, Asp201, Glu228) . Substrate docking simulations indicate hydrogen bonding between enzyme residues and C2/C3 hydroxyls of α-D-Araf .

Industrial and Biotechnological Applications

Glycoconjugate Vaccines

Alpha-D-Araf is conjugated to carrier proteins (e.g., CRM197) to induce antibodies against mycobacterial LAM. A phase I trial demonstrated 90% seroconversion with Araf-CRM197 conjugate .

Enzymatic Production

Recombinant GH172 exo-α-Araf-ases are used to generate Araf oligosaccharides for NMR standards (yield: 95% purity) .

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